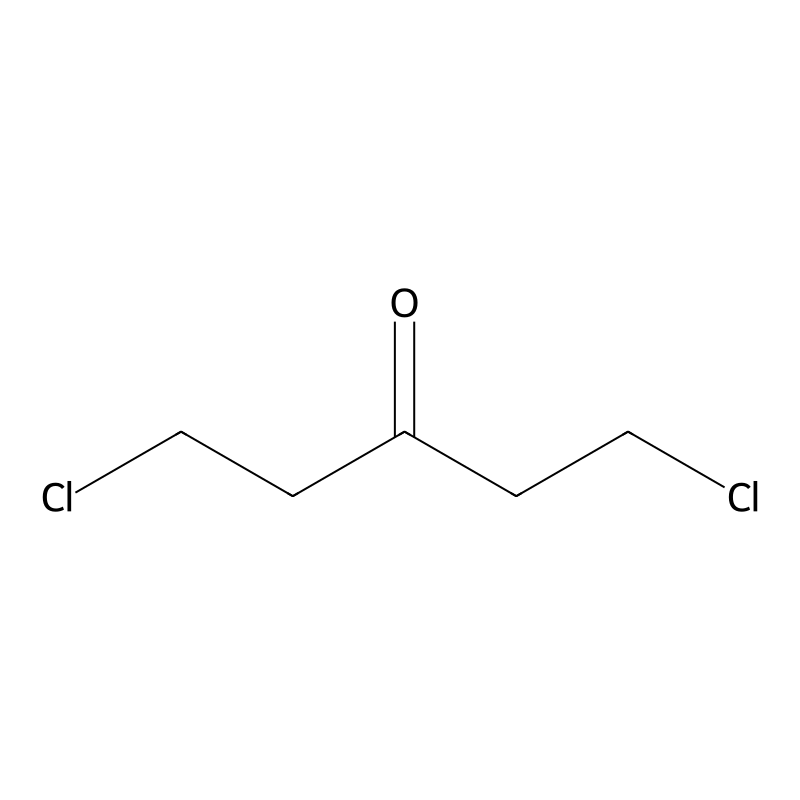1,5-Dichloropentan-3-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here's what we can find:
1,5-Dichloropentan-3-one is an organic compound with the molecular formula CHClO and a molecular weight of 155.02 g/mol. It is characterized by the presence of two chlorine atoms located at the 1 and 5 positions of a pentan-3-one backbone. This compound appears as a brown to black liquid and is primarily utilized as an intermediate in various organic syntheses .
- Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or other derivatives.
- Reduction: Reduction reactions can convert the ketone to an alcohol, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Halogenation: Given its halogenated nature, further halogenation reactions can occur, especially under conditions that favor electrophilic substitution .
1,5-Dichloropentan-3-one can be synthesized through several methods:
- Chlorination of Pentan-3-one: The most straightforward method involves chlorinating pentan-3-one using chlorine gas or a chlorinating agent in the presence of UV light or heat.
- Grignard Reaction: Another approach is to use a Grignard reagent with appropriate chlorinated precursors, followed by hydrolysis to yield the desired ketone.
- Acylation Reactions: Acylating agents can also be employed to introduce the ketone functionality at the desired position on the carbon chain .
1,5-Dichloropentan-3-one serves multiple roles in various fields:
- Intermediate in Organic Synthesis: It is widely used as a building block for synthesizing more complex organic molecules.
- Simulant for Toxic Compounds: Due to its structural similarity to certain hazardous agents, it is used in research and testing environments to simulate exposure scenarios without the associated risks .
- Potential Use in Material Science: Its unique properties make it a candidate for applications in developing energetic materials and plasticizers .
Several compounds share structural similarities with 1,5-dichloropentan-3-one. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Pentan-3-one | CHO | Simple ketone without halogens |
| 1-Chloropentan-2-one | CHClO | Contains one chlorine atom |
| 2,4-Dichloropentan-3-one | CHClO | Two chlorine atoms at different positions |
| 2-Chloro-4-pentanone | CHClO | Chlorine atom at position 2 |
Uniqueness of 1,5-Dichloropentan-3-one:
1,5-Dichloropentan-3-one is distinct due to its specific positioning of chlorine atoms at both ends of the carbon chain. This configuration may influence its reactivity and biological interactions differently compared to other similar compounds. Its dual halogenation offers unique properties that can be exploited in synthetic chemistry and material science applications .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








